TRV0109101
Description
Properties
CAS No. |
1401027-29-9 |
|---|---|
Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.53 |
IUPAC Name |
(R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine |
InChI |
InChI=1S/C21H28N2OS/c1-4-12-23-19(7-1)20(10-13-22-16-18-6-5-15-25-18)11-14-24-21(17-20)8-2-3-9-21/h1,4-7,12,15,22H,2-3,8-11,13-14,16-17H2/t20-/m1/s1 |
InChI Key |
PJLIHYXPEOMIMJ-HXUWFJFHSA-N |
SMILES |
C1(CNCC[C@@](C2)(C3=NC=CC=C3)CCOC42CCCC4)=CC=CS1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRV-0109101; TRV0109101; TRV 0109101 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Trv0109101
Mu-Opioid Receptor Binding and Selectivity Profile of TRV0109101
This compound demonstrates binding affinity for the mu-opioid receptor. Its selectivity profile against other opioid receptor subtypes is a key aspect of its pharmacological characterization.
Affinity and Ligand-Receptor Interactions of this compound
Studies have characterized this compound as a ligand for the mu-opioid receptor. nih.govmdpi.comresearchgate.net While specific detailed data on the binding affinity (e.g., Ki values) and precise ligand-receptor interactions at the molecular level for this compound were not extensively detailed in the provided search results, its classification as a MOPR agonist implies a direct interaction with this receptor subtype. The binding of opioid agonists to the mu-opioid receptor, a G protein-coupled receptor (GPCR), typically involves interactions with residues within the transmembrane helices, leading to conformational changes that facilitate G protein coupling. nih.govnih.gov
Selectivity of this compound Against Other Opioid Receptor Subtypes (Delta, Kappa, Nociceptin (B549756)/Orphanin FQ)
Research highlights this compound as a G protein-biased agonist of the mu-opioid receptor. nih.govmdpi.comresearchgate.net This focus on the mu-opioid receptor suggests a degree of selectivity for this subtype over others. Opioid receptors include mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP) receptors, all of which are GPCRs. mdpi.com While the provided information confirms this compound's activity at the mu-opioid receptor, detailed comparative binding or functional data explicitly quantifying its selectivity against delta, kappa, and nociceptin receptors were not found in the search results. However, the emphasis on its MOPR-biased agonism in the literature implies that its primary pharmacological effects are mediated through this receptor, suggesting lower relative activity or different signaling profiles at the other opioid receptor subtypes. nih.govmdpi.comresearchgate.net
G Protein Coupling and Activation by this compound
A defining characteristic of this compound is its G protein bias at the mu-opioid receptor. nih.govmdpi.comresearchgate.net This means that upon binding to the receptor, this compound preferentially promotes the activation and coupling of heterotrimeric G proteins, particularly those of the Gαi/o family, over the recruitment of β-arrestin proteins. nih.govmdpi.comresearchgate.netfrontiersin.org
Agonist Efficacy of this compound at Gαi/o Protein Pathways
Activation of mu-opioid receptors typically leads to coupling with Gαi/o proteins. nih.govnih.govbiorxiv.org Upon agonist binding, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, allowing both Gα-GTP and Gβγ to modulate downstream effectors. nih.govnih.gov As a G protein-biased agonist, this compound is expected to exhibit robust efficacy in activating these Gαi/o protein pathways. nih.govmdpi.comresearchgate.net Gαi/o proteins are known to mediate various cellular responses, including the inhibition of adenylate cyclase and the activation of inwardly rectifying potassium channels (GIRKs). nih.govfrontiersin.org The Gαi family includes Gαi1, Gαi2, Gαi3, and Gαo, all of which can inhibit adenylate cyclase. nih.gov Research suggests that different Gαi/o subunits may play distinct roles in opioid-mediated effects. escholarship.org The G protein bias of this compound suggests it effectively drives signaling through these G protein-dependent cascades. nih.govmdpi.comresearchgate.net
Modulation of Adenylate Cyclase Activity by this compound
A primary downstream effect of Gαi/o protein activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org By activating Gαi/o pathways, this compound is expected to lead to a decrease in intracellular cAMP levels. nih.govfrontiersin.org This modulation of adenylate cyclase activity is a classic signaling pathway mediated by mu-opioid receptors coupled to Gαi/o proteins. uio.nojneurosci.org
Regulation of G Protein-gated Inwardly Rectifying Potassium (GIRK) Channels by this compound
G protein-gated inwardly rectifying potassium (GIRK) channels are another key set of effectors regulated by Gβγ subunits released upon Gαi/o protein activation. jneurosci.orgelifesciences.orgworktribe.com Activation of mu-opioid receptors leads to the dissociation of Gβγ dimers, which can directly bind to and open GIRK channels, resulting in an influx of potassium ions and membrane hyperpolarization. jneurosci.orgelifesciences.org this compound, as a G protein-biased agonist, is expected to promote the activation of GIRK channels via the release of Gβγ subunits. jneurosci.orgworktribe.com Studies have investigated the role of Gαo versus Gαi in mediating GIRK channel activation by opioids. jneurosci.orgnih.gov The activation of GIRK channels by mu-opioid receptor agonists contributes to inhibitory neurotransmission. jneurosci.org
While specific quantitative data for this compound's effects on adenylate cyclase and GIRK channels were not found in the immediate search results, its classification as a G protein-biased agonist strongly implies that it effectively modulates these downstream effectors via Gαi/o and Gβγ signaling pathways, respectively. nih.govmdpi.comresearchgate.net
Beta-Arrestin Recruitment and Signaling by this compound
Research into the molecular pharmacology of this compound has focused on its interaction with the β-arrestin system, a key component in GPCR signaling and regulation. This compound is described as exhibiting reduced or minimal recruitment of β-arrestin compared to unbiased MOR agonists such as morphine nih.gov. This differential recruitment is a hallmark of biased agonism and is hypothesized to contribute to a potentially improved therapeutic profile. Studies utilizing β-arrestin knockout mice have provided insights into the distinct roles of β-arrestins in mediating certain opioid-related effects, further supporting the relevance of biased signaling nih.govnih.gov.
Quantification of Beta-Arrestin-1 and Beta-Arrestin-2 Recruitment by this compound
Quantitative assessment of β-arrestin recruitment is typically performed using various cellular assays. While specific quantitative data for this compound's recruitment of both β-arrestin-1 and β-arrestin-2 in a single study were not extensively detailed in the provided sources, studies commonly measure β-arrestin 2 recruitment using techniques such as the DiscoveRx PathHunter® β-arrestin kit. It has been noted that β-arrestin 2 recruitment is often used as a representative measure, and similar recruitment profiles have been observed for β-arrestin 1 and β-arrestin 2 with various ligands. The consistent characterization of this compound as a G protein-biased agonist implies a quantitatively lower level of β-arrestin recruitment compared to agonists that are not G protein-biased nih.gov.
Impact of this compound on Receptor Desensitization and Internalization Processes
Receptor desensitization and internalization are crucial mechanisms regulating the responsiveness of GPCRs, including the MOR, to prolonged agonist exposure. These processes are often closely linked to the degree of β-arrestin recruitment nih.gov. Given that this compound is a G protein-biased agonist with minimal β-arrestin recruitment, it would be expected to have a reduced propensity to induce MOR desensitization and internalization compared to unbiased agonists that promote robust β-arrestin interaction nih.gov.
However, it is important to note that despite its G protein bias, chronic administration of this compound has been shown to result in the development of drug tolerance nih.gov. This finding suggests that while β-arrestin-mediated desensitization contributes to tolerance, other mechanisms independent of significant β-arrestin recruitment may also play a role in the development of tolerance, highlighting the complex nature of opioid receptor regulation and the potential for multiple pathways to influence this phenomenon.
Pluridimensional Efficacy and Bias Factor Assessment of this compound
The concept of pluridimensional efficacy acknowledges that a ligand's efficacy can vary depending on the specific downstream signaling pathway being measured. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another, such as favoring G protein signaling over β-arrestin recruitment.
Preclinical Pharmacological Evaluation of Trv0109101
In Vitro Pharmacological Characterization of TRV0109101
In vitro studies are crucial for understanding the cellular mechanisms by which a compound interacts with its target receptors and the subsequent downstream signaling events. For this compound, this characterization has focused on its interaction with the µ-opioid receptor and the activation of distinct intracellular pathways. tandfonline.comnih.govmdpi.com
Cell-based Assays for Signaling Pathway Activation by this compound
Cell-based assays are employed to evaluate the ability of this compound to activate specific signaling pathways downstream of the MOPR. Opioid receptors, including MOPR, are G protein-coupled receptors (GPCRs) that primarily signal through the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.govmdpi.comnihon-anesthesiology.jp They can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit calcium channels. nih.govnihon-anesthesiology.jpresearchgate.net In addition to G protein signaling, activated GPCRs can recruit β-arrestins, which are involved in receptor desensitization, internalization, and the activation of distinct signaling cascades. nih.govnihon-anesthesiology.jpfilizolalab.orgmonash.edu
This compound has been characterized as a G protein-biased agonist of the MOPR. nih.govresearchgate.netresearchgate.net This indicates that it preferentially activates G protein signaling pathways over β-arrestin recruitment. nihon-anesthesiology.jpmdpi.comdevice.reportfrontiersin.org Studies investigating biased agonism at the MOPR often compare the compound's ability to activate G protein signaling (e.g., measured by inhibition of cAMP or activation of G proteins using assays like [³⁵S]GTPγS binding) versus its ability to recruit β-arrestin-2. nih.govmdpi.commonash.eduresearchgate.net The concept of biased agonism suggests that it may be possible to develop ligands that selectively drive desired therapeutic effects (hypothesized to be mediated by G protein signaling) while minimizing undesirable side effects (hypothesized to be mediated by β-arrestin signaling). filizolalab.orgmdpi.comdevice.reportnih.gov
While specific detailed data tables from cell-based signaling assays for this compound were not extensively available in the search results beyond its classification as G protein-biased, the general approach involves quantifying the potency and efficacy of the compound in activating or inhibiting these distinct pathways in cells expressing the MOPR. nih.gov
Receptor Regulation Studies with this compound in Cellular Models
Receptor regulation, including desensitization and internalization, is a critical aspect of GPCR pharmacology and can influence the duration and magnitude of a compound's effect. Chronic exposure to agonists can lead to receptor phosphorylation, β-arrestin binding, and subsequent internalization of the receptor from the cell surface. nih.govnihon-anesthesiology.jpmonash.edu
Studies on receptor regulation with this compound in cellular models would typically involve assessing its ability to induce MOPR internalization or affect receptor phosphorylation compared to unbiased or β-arrestin-biased agonists. nih.govmonash.edu Given its characterization as a G protein-biased agonist, it might be hypothesized that this compound would induce less β-arrestin recruitment and potentially less receptor internalization compared to conventional opioids like morphine, although this can vary depending on the specific assay conditions and cell type. nih.govmonash.eduresearchgate.net Research indicates that G protein-coupled receptor kinases (GRKs) and β-arrestins are involved in MOPR internalization. nih.govmonash.edu Studies comparing oliceridine (B1139222) (a structural analog) to morphine have shown differences in GRK-mediated MOPR internalization. monash.edu
In Vivo Preclinical Studies of this compound
In vivo preclinical studies are essential to evaluate the pharmacological effects of a compound in living organisms, providing insights into its potential efficacy and properties in a more complex biological system. For this compound, in vivo evaluations have primarily focused on its antinociceptive actions in rodent models. nih.govresearchgate.netresearchgate.nettandfonline.comnih.govtandfonline.comworktribe.com
Assessment of Antinociceptive Actions of this compound in Rodent Models
Antinociception, the reduction in sensitivity to painful stimuli, is a key effect evaluated for opioid compounds. Rodent models are widely used to assess the antinociceptive efficacy of potential analgesics. nih.govworktribe.com this compound has been tested in such models to determine its ability to alleviate pain-like behaviors. nih.govresearchgate.netresearchgate.net
Research indicates that this compound exhibits antinociceptive effects in rodent models. tandfonline.comtandfonline.comnihon-anesthesiology.jp An important aspect of the in vivo evaluation of this compound, particularly in the context of biased agonism, has been the investigation of its propensity to induce opioid-induced hyperalgesia (OIH) and tolerance upon chronic administration, compared to conventional opioids. nih.govresearchgate.netresearchgate.nettandfonline.com Studies have suggested that this compound did not promote opioid-induced mechanical allodynia following chronic administration, a model of OIH. nih.govresearchgate.netresearchgate.net However, it did result in the development of drug tolerance, similar to other opioids. nih.govresearchgate.netresearchgate.nettandfonline.comtandfonline.com
Thermal Nociception Models (e.g., Hot Plate, Tail Flick) with this compound
Thermal nociception models, such as the hot plate and tail flick tests, are commonly used to assess centrally mediated antinociception. nih.govworktribe.comnih.gov These tests measure the latency of an animal's response to a thermal stimulus. nih.govworktribe.com The hot plate assay measures behaviors involving supraspinal pathways, while the tail flick test primarily assesses spinal reflexes. nih.govmdpi.com
This compound has been evaluated in thermal nociception models. nih.govnihon-anesthesiology.jpuio.no For instance, it has been confirmed to exhibit dose-dependent analgesic effects in the hot plate test in mice. nihon-anesthesiology.jp
Here is a representative table summarizing typical parameters used in thermal nociception models, which would be applied when testing compounds like this compound:
| Model | Species | Strain | Stimulus Temperature | Cut-off Time |
| Hot Plate | Mouse | C57BL/6 | 56 °C | 30 s |
| Hot Plate | Rat | Sprague-Dawley | 52 °C | 30 s |
| Tail Flick | Rat | Sprague-Dawley | Variable heat source | 15 s |
Mechanical Nociception Models (e.g., Von Frey Filaments) with this compound
Mechanical nociception models, such as those using Von Frey filaments, assess the response to mechanical stimuli and are often used to evaluate mechanical allodynia or hyperalgesia. nih.govworktribe.comnihon-anesthesiology.jpdevice.reportohsu.edu Von Frey filaments apply a calibrated force to the animal's paw, and the withdrawal threshold is measured. nihon-anesthesiology.jpdevice.report
This compound has been tested in mechanical nociception models, particularly in the context of opioid-induced mechanical allodynia (OIMA). nih.govresearchgate.netresearchgate.netnihon-anesthesiology.jp Studies using Von Frey tests have shown that chronic administration of this compound did not promote the development of OIMA in mice. nih.govresearchgate.netresearchgate.netnihon-anesthesiology.jp This finding contrasts with observations made with conventional opioids like morphine or fentanyl in some studies, suggesting a potential advantage of G protein-biased ligands regarding OIH. nih.govresearchgate.netresearchgate.net
Here is a representative table summarizing typical parameters used in mechanical nociception models with Von Frey filaments:
| Model | Species | Strain | Stimulus Type | Measurement |
| Von Frey Filaments | Mouse | C57BL/6 | Calibrated force | Paw withdrawal threshold |
| Von Frey Filaments | Rat | Sprague-Dawley | Calibrated force | Paw withdrawal threshold |
Studies of this compound in Models of Inflammatory and Neuropathic Pain
While comprehensive detailed data on the efficacy of this compound in directly treating established inflammatory or neuropathic pain states, independent of opioid-induced conditions, were not extensively detailed in the reviewed literature, preclinical studies have examined its impact in models relevant to chronic pain management. Notably, research has focused on its effects on opioid-induced mechanical allodynia (OIMA), a model considered to reflect opioid-induced hyperalgesia (OIH) blogspot.comresearchgate.net. OIH is a paradoxical increase in pain sensitivity that can occur with chronic opioid use and is a significant challenge in chronic pain management.
Analysis of Opioid-Induced Hyperalgesia (OIH) and Mechanical Allodynia (OIMA) Development by this compound
Studies have specifically investigated whether chronic administration of this compound leads to the development of OIH, modeled as OIMA. blogspot.comresearchgate.net This is a crucial area of research for novel opioid agonists, as OIH can limit the long-term effectiveness of opioid therapy.
Prevention of OIMA Following Chronic Administration of this compound
A key finding from preclinical evaluation is that chronic administration of this compound does not result in the development of opioid-induced mechanical allodynia. guidetopharmacology.orgblogspot.comresearchgate.net This is in contrast to conventional opioid agonists like morphine and fentanyl, which have been shown to promote OIMA following chronic administration in various models. blogspot.comresearchgate.net The absence of OIMA development with this compound suggests a potentially favorable profile regarding this specific maladaptation associated with prolonged opioid exposure.
Reversal of Established Opioid-Induced Allodynia by this compound
Beyond preventing the development of OIMA, investigations have also explored the capacity of this compound to reverse allodynia that has already been established by chronic administration of conventional opioids. Interestingly, this compound was observed to rapidly reverse established opioid-induced allodynia induced by morphine or fentanyl. blogspot.comresearchgate.net This finding suggests a potential therapeutic role for this compound in mitigating existing OIH in patients receiving conventional opioid therapy.
Investigation of Analgesic Tolerance Development to this compound
Analgesic tolerance, characterized by a diminished response to a drug after repeated administration, necessitating increased doses to achieve the same effect, is another major limitation of chronic opioid therapy. The development of tolerance to this compound has been a subject of preclinical study.
Acute and Chronic Tolerance Profiles of this compound
Repeated or continuous administration of this compound has been shown to result in significant tolerance. guidetopharmacology.orgblogspot.comwikipedia.orgguidetopharmacology.orgmims.com The rate of drug resistance observed with this compound is reported to be comparable to that observed with conventional mu-opioid receptor agonists. guidetopharmacology.orgmims.com This indicates that despite being a G protein-biased agonist and showing a favorable profile regarding OIMA, this compound still induces tolerance similar to unbiased opioids.
Molecular Mechanisms Underlying Tolerance Induction by this compound
The molecular mechanisms underlying opioid tolerance are complex and involve various pathways, including receptor desensitization and internalization, often linked to β-arrestin recruitment. While this compound is a G protein-biased agonist designed to preferentially activate G protein signaling over β-arrestin recruitment, its observed capacity to induce significant tolerance comparable to conventional agonists suggests that β-arrestin-independent mechanisms may play a substantial role in the development of chronic tolerance. guidetopharmacology.orgblogspot.commims.com Research involving β-arrestin knockout mice has indicated that while β-arrestins are involved in the development of OIH, tolerance can develop independently of OIMA and β-arrestin. blogspot.comresearchgate.net Furthermore, desensitization of MOPRs mediated by β-arrestin-2 is implicated in acute analgesic tolerance in certain neuronal populations, but the absence of β-arrestin-2 does not appear to affect long-term tolerance to morphine. mims.com These findings suggest that the tolerance observed with chronic this compound administration may be driven by mechanisms distinct from or in addition to β-arrestin-mediated pathways typically associated with rapid receptor desensitization. Further detailed investigation into the specific downstream signaling pathways and cellular adaptations following chronic this compound exposure is necessary to fully elucidate the molecular basis of the observed tolerance.
Evaluation of Preclinical Reward Behavior and Dependence Liability of this compound
Evaluation of the potential for a compound to produce reward and physical dependence is a key component of preclinical assessment for drugs acting on the opioid system. Reward behavior is often assessed using paradigms such as conditioned place preference and self-administration, while dependence liability can be indicated by the development of tolerance and withdrawal symptoms.
Research indicates that this compound, while designed as a biased agonist, leads to significant tolerance that is comparable to that observed with conventional mu-opioid receptor agonists nih.gov. The development of tolerance is a factor associated with chronic opioid use and can contribute to dependence liability. The hypothesis that G protein-biased agonists might exhibit reduced abuse potential compared to traditional opioids is an area of active investigation, although some studies suggest that preferential G protein signaling may still be associated with the potential to induce physical dependence nih.gov.
Conditioned Place Preference Assays with this compound
The conditioned place preference (CPP) paradigm is a widely utilized preclinical behavioral model to assess the rewarding or aversive effects of drugs based on the association of a specific environment with drug administration. Drugs with rewarding properties, such as many opioids, typically induce a preference for the environment where the drug was administered.
While direct data from CPP assays specifically evaluating this compound were not found in the reviewed literature, studies on its analog, oliceridine (TRV130), provide context regarding biased agonists. Oliceridine did not induce conditioned place preference in mouse models at a single analgesic dose nih.gov. However, this disparity compared to morphine was reduced when higher doses of oliceridine were administered nih.gov. Another study similarly found that oliceridine did not cause reward behavior in the CPP assay, in contrast to morphine which did.
Self-Administration Paradigms with this compound
Self-administration paradigms are instrumental in assessing the reinforcing effects of drugs, which are considered a key component of their abuse potential nih.gov. These procedures allow animals to work for drug infusions, mimicking the drug-seeking behavior observed in humans. Intravenous self-administration is often considered particularly relevant as it reflects the direct reinforcing effects of a compound.
Specific data detailing the self-administration of this compound in preclinical models were not identified in the search results. However, studies involving the analog TRV130 (oliceridine) have explored its reinforcing properties. In a self-administration procedure in monkeys, TRV130 demonstrated reinforcing effects that were comparable to those of oxycodone. Conversely, reinforcing effects were not observed for TRV130 in rats using a self-administration procedure. In a rat intracranial self-stimulation (ICSS) procedure, which measures the reward-enhancing effects of compounds, acute administration of TRV130 produced weak abuse-related effects, and these effects were enhanced following repeated treatment, showing similarities to the effects of morphine with the exception of tolerance to antinociception.
Comparative Pharmacological Studies of Trv0109101
Comparison of TRV0109101 with Conventional Mu-Opioid Receptor Agonists (e.g., Morphine, Fentanyl)
Conventional μ-opioid receptor agonists like morphine and fentanyl are potent analgesics but are associated with a range of maladaptations, including tolerance and opioid-induced hyperalgesia (OIH). Comparative studies aim to delineate how the biased signaling of this compound translates into differential effects on these crucial pharmacological endpoints.
Differential Effects of this compound on Antinociception and Related Maladaptations
Research indicates that this compound, classified as a G protein-biased MOPR ligand, exhibits distinct effects on maladaptations compared to conventional opioids in preclinical models. Chronic administration of this compound did not lead to the development of opioid-induced mechanical allodynia (OIMA), a recognized model of OIH. wikipedia.orgguidetopharmacology.org This finding contrasts with the effects observed with conventional opioids such as morphine and fentanyl, which can induce OIH upon chronic use. wikipedia.orgguidetopharmacology.org Interestingly, studies in β-arrestin knockout mice demonstrated that OIMA was absent in response to chronic administration of conventional opioids, suggesting a role for β-arrestins in OIH development. wikipedia.orgguidetopharmacology.org The lack of OIMA with this compound aligns with its proposed G protein bias. wikipedia.orgguidetopharmacology.org
However, unlike the absence of OIH, chronic administration of this compound did result in the development of drug tolerance, similar to that observed with other opioids. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfda.gov This suggests that while β-arrestin signaling may be involved in OIH, tolerance can develop independently of this pathway for this compound. wikipedia.orgguidetopharmacology.org Furthermore, this compound demonstrated the ability to rapidly reverse allodynia that had been induced by prior chronic administration of morphine or fentanyl. wikipedia.orgguidetopharmacology.org
Comparative studies involving oliceridine (B1139222) (TRV130), a structural analogue of this compound, have also provided insights. Oliceridine was found to be a more potent analgesic than morphine in the tail flick assay and induced less tolerance and OIH after a period of ascending-dose administration. nih.gov Oliceridine also showed reduced reward behavior compared to morphine in conditioned place preference assays and less significantly impaired the recovery of nociceptive sensitization and gait following tibial fracture and pinning in mice. nih.gov Spinal cord toll-like receptor-4 levels, associated with glial activation and maladaptations, were lower in mice treated with oliceridine compared to morphine after fracture. nih.gov
These findings highlight a differential profile for this compound and its analogue compared to conventional opioids, particularly regarding the reduced propensity for inducing OIH, although tolerance development may still occur.
Here is a summary of comparative effects on maladaptations:
| Compound | Opioid-Induced Hyperalgesia (OIH) | Tolerance Development |
| This compound | Absent with chronic administration wikipedia.orgguidetopharmacology.org | Develops with chronic administration wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfda.gov |
| Morphine | Can be induced by chronic use wikipedia.orgguidetopharmacology.org | Develops with chronic use wikipedia.orgguidetopharmacology.org |
| Fentanyl | Can be induced by chronic use wikipedia.orgguidetopharmacology.org | Develops with chronic use wikipedia.orgguidetopharmacology.org |
| Oliceridine (Analogue) | Less than morphine nih.gov | Less than morphine in some studies nih.govwikipedia.org, but some studies in mice failed to demonstrate tolerance nih.gov |
Comparison of Signaling Pathway Activation Profiles of this compound and Conventional Opioids
The key mechanistic difference explored between this compound and conventional opioids lies in their differential activation of intracellular signaling pathways downstream of the μ-opioid receptor. Conventional opioids are understood to activate both G protein-dependent pathways and recruit β-arrestin-2. wikipedia.orgmims.comguidetopharmacology.org G protein signaling is primarily linked to the desired analgesic effects, while β-arrestin-2 recruitment has been implicated in several adverse effects, including respiratory depression, gastrointestinal issues, and the development of tolerance and OIH. wikipedia.orgmims.com
This compound is characterized as a G protein-biased agonist, meaning it preferentially activates G protein signaling over β-arrestin-2 recruitment. wikipedia.orgguidetopharmacology.orgmims.comwikipedia.orgguidetoimmunopharmacology.orgnih.govnewdrugapprovals.orgnih.gov Studies on oliceridine, a structural analogue, have shown that it elicits robust G protein signaling comparable to morphine but with significantly less β-arrestin-2 recruitment (approximately 14% of that seen with morphine). wikipedia.orgblogspot.comresearchgate.net This biased signaling profile of this compound is hypothesized to underlie its reduced propensity for inducing OIH compared to conventional, less biased agonists. wikipedia.orgguidetopharmacology.org The observation that β-arrestin knockout mice are protected from OIMA induced by conventional opioids further supports the link between β-arrestin recruitment and this maladaptation. wikipedia.orgguidetopharmacology.org
Comparison of this compound with Other G Protein-Biased Agonists (e.g., Oliceridine/TRV130, PZM21, SR-17018)
This compound belongs to a class of G protein-biased MOPR agonists that includes compounds like oliceridine (TRV130), PZM21, and SR-17018. Comparing this compound to these other biased agonists reveals both shared characteristics and distinctions in their pharmacological profiles.
Distinctions in Opioid-Induced Hyperalgesia and Tolerance Profiles of this compound
While this compound and other compounds like oliceridine, PZM21, and SR-17018 are all described as G protein-biased agonists, their effects on OIH and tolerance are not identical, highlighting potential nuances within this class of ligands.
As previously noted, chronic administration of this compound did not induce OIH but did lead to tolerance development similar to conventional opioids. wikipedia.orgguidetopharmacology.orgnih.govblogspot.com In contrast, oliceridine, a structural analogue, has been reported to induce OIH, although to a lesser extent than morphine. blogspot.com Some studies on oliceridine showed less tolerance development compared to morphine nih.govwikipedia.org, while others in mice did not demonstrate analgesic tolerance nih.gov. These findings indicate a potential difference between this compound and oliceridine regarding tolerance development.
PZM21 is another G protein-biased agonist. guidetoimmunopharmacology.orgresearchgate.net Systemic administration of lower doses of PZM21 induced hyperalgesia and hyperalgesic priming in rats. nih.gov More recent research also suggests that PZM21 can induce antinociceptive tolerance. researchgate.net
SR-17018 is also a biased agonist that has shown promise in preclinical studies. Notably, SR-17018 demonstrated an ability to provide sustained pain relief without the development of tolerance during chronic use in mice. nih.gov While long-term oral administration of SR-17018 produced analgesic effects comparable to morphine blogspot.com, some studies found no significant differences in tail-flick analgesic tolerance between SR-17018, oxycodone, and morphine newdrugapprovals.org. SR-17018 was reported to reverse morphine tolerance and prevent withdrawal in the hot plate test, although it did induce tolerance in the tail flick test. newdrugapprovals.org
These comparisons reveal that while G protein bias may generally reduce the propensity for OIH (as seen with this compound and, to a greater extent than morphine, with oliceridine), the impact on tolerance development can vary among biased agonists, with this compound showing tolerance similar to conventional opioids, oliceridine showing reduced or no tolerance in some studies, and SR-17018 showing a lack of tolerance in chronic use in some models.
Here is a summary of comparative effects on OIH and Tolerance among biased agonists:
| Compound | Opioid-Induced Hyperalgesia (OIH) | Tolerance Development |
| This compound | Absent with chronic administration wikipedia.orgguidetopharmacology.org | Develops with chronic administration wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfda.gov |
| Oliceridine (TRV130) | Induced, but less than morphine blogspot.com | Less than morphine in some studies nih.govwikipedia.org, absent in others nih.gov |
| PZM21 | Induced at lower doses nih.gov | Can be induced researchgate.net |
| SR-17018 | Not reported to induce in chronic use in some studies nih.gov | Absent in chronic use in some models nih.gov, similar to morphine/oxycodone in others newdrugapprovals.org |
Structural Analogue Relationships and Their Pharmacological Implications for this compound
This compound is a structural analogue of oliceridine (TRV130). wikipedia.orgguidetopharmacology.orgfda.govwikipedia.org The observation that these two structurally related biased agonists exhibit some differences in their pharmacological profiles, particularly regarding tolerance and OIH, underscores the subtle but significant impact of structural variations on receptor interactions and downstream signaling. While both are characterized by a bias towards G protein signaling, the precise nature and extent of this bias, as well as potential interactions with other pathways or receptor conformations, can be influenced by structural differences.
Biased agonists are designed to stabilize specific receptor conformations that favor the activation of desired signaling pathways (G protein) while minimizing the activation of pathways linked to adverse effects (β-arrestin). researchgate.net Studies suggest that G protein-biased agonists like oliceridine, PZM21, and SR-17018 may preferentially bind to specific regions of the MOPR binding site, influencing downstream signaling. blogspot.com The distinct structural features of this compound compared to other biased agonists likely contribute to the observed variations in their effects on tolerance and OIH, highlighting the complexity of structure-activity relationships within the biased agonist class.
Analysis of Therapeutic Window Concepts for this compound in Preclinical Models
The concept of a therapeutic window refers to the range of doses that produce a therapeutic effect without causing unacceptable adverse effects. For opioids, the narrow therapeutic window of conventional agonists is a major limitation, primarily due to the coupling of analgesia with potentially life-threatening respiratory depression and other side effects. The development of G protein-biased agonists like this compound is driven by the hypothesis that selectively activating G protein pathways can widen this window by dissociating analgesia from key adverse effects. wikipedia.orgmims.comguidetopharmacology.org
Preclinical studies on this compound and its analogue oliceridine have explored this concept. While specific quantitative data on the therapeutic window of this compound (e.g., ratio of respiratory depressant dose to analgesic dose) were not explicitly detailed in the provided information, its lack of induction of OIH in chronic administration suggests a potential advantage over conventional opioids in terms of reducing this specific maladaptation that can complicate long-term pain management. wikipedia.orgguidetopharmacology.org
Studies on oliceridine have more directly addressed the therapeutic window, suggesting a broader window compared to morphine in preclinical models, with reduced respiratory depression and gastrointestinal effects at equianalgesic doses. wikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgnewdrugapprovals.orgresearchgate.net The correlation observed between bias factor and therapeutic window in studies involving biased agonists further supports the idea that preferential G protein signaling can lead to an improved safety profile. nih.govwikipedia.orgmims.comresearchgate.net
However, the development of tolerance with chronic this compound administration, similar to conventional opioids, indicates that while it may offer advantages regarding OIH, tolerance remains a factor that could impact its long-term efficacy and potentially necessitate dose escalation, which in turn could narrow the therapeutic window. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfda.gov Future research would be needed to fully characterize the therapeutic window of this compound across a range of relevant adverse effects in preclinical models and to understand how tolerance development might influence this window over time.
Mechanistic Insights and Signaling Pathway Modulation by Trv0109101
Role of G Protein and Beta-Arrestin Signaling in TRV0109101-Mediated Effects
The MOPR, like other opioid receptors, is a G protein-coupled receptor (GPCR). Upon agonist binding, activated MOPRs typically engage heterotrimeric G proteins, primarily of the Gi/Go family, leading to the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP levels. genecards.orgwikipedia.org This G protein activation is widely considered to be the primary pathway responsible for the analgesic effects of opioids. genecards.orgwikipedia.orguniprot.orgresearchgate.nethmdb.ca
In addition to G protein coupling, activated and phosphorylated MOPRs can recruit beta-arrestin proteins (beta-arrestin 1 and beta-arrestin 2). genecards.orgwikipedia.org Beta-arrestin recruitment plays a role in receptor desensitization, internalization (trafficking), and can also lead to the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. wikipedia.org The differential engagement of these two major signaling branches – G protein and beta-arrestin – by different ligands forms the basis of biased agonism.
This compound, as a G protein-biased agonist, is designed to favor the G protein pathway while eliciting reduced beta-arrestin recruitment compared to unbiased or less biased opioids like morphine. nih.govptglab.comgenecards.orgwikipedia.orguniprot.orgidrblab.netnih.govresearchgate.netnih.govuniprot.orghmdb.ca This biased signaling profile is investigated for its potential to maintain analgesic efficacy while mitigating certain adverse effects.
Dissecting Analgesia-Associated Pathways Mediated by this compound
The analgesic effects mediated by this compound are primarily attributed to its ability to activate G protein signaling downstream of the MOPR. Activation of Gi/Go proteins leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cAMP levels. This, in turn, affects ion channel activity, such as the opening of potassium channels and inhibition of calcium channels, ultimately leading to a reduction in neuronal excitability and neurotransmitter release in pain pathways, thereby producing analgesia. genecards.org Research indicates that this compound is a potent agonist of MOPR-mediated G protein signaling. nih.gov
Pathways Modulating Opioid-Induced Hyperalgesia by this compound
Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where chronic opioid exposure leads to increased pain sensitivity. Studies suggest that beta-arrestin signaling plays a significant role in the development of OIH. nih.gov In preclinical models, chronic administration of this compound, a G protein-biased MOPR ligand, did not promote the development of opioid-induced mechanical allodynia, a model of OIH. nih.govptglab.comgenecards.orgwikipedia.orgnih.gov This finding aligns with observations in beta-arrestin knockout mice, where OIH development was absent in response to conventional opioids. nih.gov Furthermore, this compound was shown to rapidly reverse allodynia induced by morphine or fentanyl, suggesting a potential therapeutic effect on established OIH. nih.gov These data support the hypothesis that G protein-biased agonists like this compound may offer an advantage in managing chronic pain with a reduced propensity for OIH compared to less biased opioids. nih.gov
Contributions of this compound to Tolerance Development Mechanisms
Opioid tolerance is characterized by a diminished analgesic response over time, requiring increased doses to achieve the same effect. While beta-arrestin signaling has been implicated in opioid tolerance in some studies, the relationship is complex and not fully elucidated, with some research challenging a sole reliance on beta-arrestin for tolerance development. uniprot.orghmdb.ca Unlike oliceridine (B1139222) (TRV130), which has shown reduced tolerance development in some preclinical studies, this compound has been observed to result in the development of drug tolerance similar to that seen with conventional opioids like morphine following chronic administration in animal models. nih.govuniprot.org This suggests that while this compound's biased profile may impact OIH, the mechanisms underlying tolerance development may involve pathways beyond or in addition to those preferentially avoided by its G protein bias.
Molecular Mechanisms of MOPR Regulation by this compound
Regulation of MOPR activity involves complex molecular mechanisms, including receptor phosphorylation, desensitization, internalization (trafficking), and resensitization. These processes influence the duration and intensity of opioid signaling and contribute to phenomena like tolerance and dependence.
Receptor Phosphorylation Patterns Induced by this compound
Agonist binding to the MOPR induces phosphorylation of specific residues on the receptor, primarily in the carboxyl-terminal tail, by G protein-coupled receptor kinases (GRKs). genecards.orgwikipedia.org This phosphorylation is a key step in initiating beta-arrestin recruitment and subsequent receptor desensitization and internalization. wikipedia.org While conventional opioids like morphine induce significant MOPR phosphorylation and beta-arrestin recruitment, G protein-biased agonists are hypothesized to induce distinct phosphorylation patterns that favor G protein signaling over beta-arrestin interaction. wikipedia.org Although specific detailed data on the precise phosphorylation patterns induced solely by this compound were not extensively available in the search results, studies comparing biased agonists to morphine indicate that reduced beta-arrestin recruitment is generally associated with altered phosphorylation profiles. wikipedia.org Assays for MOPR phosphorylation have been used in the characterization of compounds like this compound.
Interplay of this compound with Other Intracellular Signaling Cascades (e.g., MAPK Pathway)
Opioid receptor activation is known to induce a variable activation profile of the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK pathway is a complex network involved in various cellular processes, including cell growth, differentiation, and survival, as well as pain signaling and the development of opioid tolerance and hyperalgesia. While MOPR coupling to Gi/Go proteins is the primary mechanism for analgesia, the recruitment of beta-arrestin to phosphorylated MOPRs is strongly linked to the activation of MAPK cascades, such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov
Given that this compound is a G protein-biased agonist with reduced beta-arrestin recruitment compared to non-biased agonists, it is expected to induce less beta-arrestin-mediated MAPK activation. nih.gov This reduced engagement of the beta-arrestin-MAPK axis by this compound, relative to conventional opioids, is a key aspect of its proposed mechanism of action and is hypothesized to contribute to a potentially improved adverse effect profile, particularly concerning phenomena linked to beta-arrestin signaling.
Investigating the Role of Beta-Arrestin Knockout Studies in Elucidating this compound's Pharmacological Profile
Studies utilizing genetically modified mice deficient in beta-arrestin 1 (β-arrestin1-/-) or beta-arrestin 2 (β-arrestin2-/-) have been instrumental in dissecting the roles of G protein and beta-arrestin signaling in opioid pharmacology. These studies were based on the hypothesis that G protein signaling primarily mediates the desired analgesic effects, while beta-arrestin signaling contributes significantly to various opioid-induced adverse effects, such as respiratory depression, constipation, tolerance, and opioid-induced hyperalgesia (OIH). nih.gov
Research in β-arrestin knockout mice has shown that the development of opioid-induced mechanical allodynia (OIMA), a model of OIH, was absent following chronic administration of conventional opioids like morphine, oxycodone, and fentanyl in both β-arrestin1-/- and β-arrestin2-/- mice. Interestingly, drug tolerance still developed in these knockout mice, suggesting that tolerance and OIMA may be mediated by distinct mechanisms or involve beta-arrestin-independent pathways.
Studies with this compound, a G protein-biased MOPR ligand, have provided further support for the role of beta-arrestins in OIMA. In agreement with the findings from beta-arrestin knockout mouse studies, chronic administration of this compound did not promote the development of OIMA. This observation aligns with the understanding that this compound's biased profile leads to reduced beta-arrestin recruitment compared to conventional opioids. However, similar to the beta-arrestin knockout mice treated with conventional opioids, chronic this compound administration did result in the development of drug tolerance.
These findings, summarized in the table below, highlight that while beta-arrestin signaling appears to play a crucial role in the development of OIMA, it may not be the sole determinant of opioid tolerance. The pharmacological profile of this compound, as revealed through these studies and comparisons with beta-arrestin knockout models, reinforces the concept that biased agonism at the MOPR can differentiate between beneficial and adverse signaling pathways, offering a potential avenue for developing analgesics with reduced propensity for certain side effects like OIMA.
| Compound/Genotype | Chronic Administration Outcome (OIMA) | Chronic Administration Outcome (Tolerance) |
| Conventional Opioids (Wild-Type mice) | Promoted OIMA | Developed Tolerance |
| Conventional Opioids (β-arrestin1-/- mice) | Absent OIMA | Developed Tolerance |
| Conventional Opioids (β-arrestin2-/- mice) | Absent OIMA | Developed Tolerance |
| This compound (Wild-Type mice) | Did Not Promote OIMA | Developed Tolerance |
Note: Data compiled from research findings on this compound and beta-arrestin knockout studies with conventional opioids.
Further detailed research findings from these studies include the observation that following the induction of OIMA by morphine or fentanyl, this compound was able to rapidly reverse the allodynia. This suggests a potential therapeutic benefit of biased agonists not only in preventing OIMA but also in potentially treating established allodynia.
Advancements in Opioid Drug Discovery Through Trv0109101 Research
Contribution of TRV0109101 Research to Understanding Opioid Receptor Biology
Studies involving this compound have advanced the understanding of how different signaling pathways downstream of the MOPR contribute to distinct pharmacological outcomes. Conventional opioid agonists, such as morphine, activate both G protein-mediated signaling and recruit β-arrestin proteins. The prevailing hypothesis is that G protein activation is primarily responsible for analgesia, while β-arrestin recruitment is linked to several adverse effects, including respiratory depression, constipation, and opioid-induced hyperalgesia (OIH). nih.govnih.govnih.gov
This compound, as a G protein-biased agonist, preferentially activates G protein signaling over β-arrestin recruitment. wikipedia.orgnih.govnih.govnih.gov Research utilizing this bias has provided crucial insights into the specific roles of β-arrestins in opioid-related adverse effects. For instance, studies using β-arrestin1-/- and β-arrestin2-/- knockout mice demonstrated that the development of opioid-induced mechanical allodynia (OIMA), a model of OIH, was absent in these mice following chronic administration of conventional opioids like morphine, oxycodone, and fentanyl. wikipedia.orgguidetopharmacology.org In alignment with these genetic studies, chronic administration of this compound did not promote the development of OIMA, further supporting a role for β-arrestins in this phenomenon, independent of tolerance. wikipedia.orgguidetopharmacology.org These findings underscore the differential roles of signaling pathways activated by MOPR ligands and highlight the potential to dissect these pathways through the use of biased agonists like this compound.
Implications of this compound for Designing Novel Analgesics with Differentiated Preclinical Profiles
The research on this compound carries significant implications for the design of novel analgesic drugs with improved safety profiles. By demonstrating that a G protein-biased MOPR agonist like this compound does not induce OIMA upon chronic administration, studies suggest that targeting G protein signaling while minimizing β-arrestin recruitment could lead to analgesics with a reduced propensity for this specific adverse effect. wikipedia.orgguidetopharmacology.org
While this compound did result in the development of drug tolerance following chronic administration, similar to conventional opioids, its inability to promote OIMA suggests a potential separation of certain adverse effects through biased agonism. wikipedia.orgguidetopharmacology.org Furthermore, in studies where OIMA was induced by morphine or fentanyl, this compound was able to rapidly reverse the allodynia. wikipedia.orgguidetopharmacology.org These preclinical findings indicate that G protein-biased MOPR ligands, including this compound, may offer a therapeutic avenue for managing chronic pain with a reduced risk of opioid-induced hyperalgesia, a significant challenge in long-term opioid therapy. wikipedia.orgguidetopharmacology.org The differentiated preclinical profile observed with this compound supports the exploration of biased agonism as a strategy to develop safer and more effective pain medications.
Development of Chemical Tools Based on this compound's Mechanism of Action
This compound itself serves as a valuable chemical tool due to its specific mechanism of action as a G protein-biased MOPR agonist. As a structural analog of oliceridine (B1139222), its design and pharmacological characterization contribute to the library of ligands used to probe MOPR signaling. wikipedia.orgguidetopharmacology.org By selectively engaging the G protein pathway over β-arrestin recruitment, this compound allows researchers to investigate the downstream consequences of this specific signaling profile in various biological systems. wikipedia.orgguidetopharmacology.orgnih.govnih.gov
The study of this compound, alongside other biased ligands and genetic models, provides a means to dissect the complex signaling networks emanating from the MOPR. This helps in attributing specific physiological or pathological outcomes to the activation of distinct intracellular pathways. While the broader field of opioid research utilizes various chemical tools like fluorescent ligands and photoswitchable molecules to study opioid receptors and their mechanisms nih.govresearchgate.net, the significance of this compound as a tool lies in its functional selectivity, enabling targeted investigation of G protein-mediated effects.
Impact of this compound Research on the Functional Selectivity Paradigm in GPCR Pharmacology
Research involving this compound has had a notable impact on solidifying and advancing the functional selectivity paradigm within the field of GPCR pharmacology. Functional selectivity, also known as biased agonism or biased signaling, describes the phenomenon where different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. The MOPR is a prime example of a GPCR that exhibits functional selectivity, coupling to both G proteins and β-arrestins. nih.govnih.gov
Research Gaps and Future Directions in Biased Agonism with Trv0109101
Unexplored Biological Targets or Off-Target Interactions of TRV0109101
While this compound is characterized as a MOPR-biased agonist, the extent of its selectivity and potential interactions with other biological targets or off-target pathways requires further comprehensive investigation. Opioid receptors, including MOPR, are G protein-coupled receptors (GPCRs) that signal through various downstream effector proteins via Gα and Gβγ subunits. mdpi.comjneurosci.orgnih.gov While the focus has been on the MOPR and its differential coupling to G proteins versus β-arrestin, the possibility of this compound interacting with other opioid receptor subtypes (δ and κ) or non-opioid targets cannot be entirely excluded without thorough screening. tandfonline.comresearchgate.netresearchgate.net
Understanding potential off-target interactions is crucial for predicting the full pharmacological profile and potential for unintended effects. Although biased agonism aims to reduce certain on-target side effects mediated by β-arrestin, interactions with other receptors or pathways could lead to unforeseen consequences. Future research should employ broad screening approaches and functional assays across a range of targets to comprehensively map the interaction landscape of this compound beyond the MOPR.
Advanced Preclinical Models for Comprehensive Evaluation of this compound
Preclinical evaluation of opioid compounds, including biased agonists like this compound, typically involves a variety of in vitro and in vivo models to assess antinociception, tolerance, and potential side effects. tandfonline.comworktribe.com Studies on this compound have utilized animal models to demonstrate its G protein bias and lack of promotion of opioid-induced mechanical allodynia following chronic administration, unlike conventional opioids. nih.govtandfonline.comresearchgate.net However, the translation of findings from preclinical models to human outcomes remains a significant challenge in GPCR drug discovery. worktribe.com
Advanced preclinical models are needed to provide a more comprehensive and predictive evaluation of this compound. This could include:
More complex pain models that better mimic the heterogeneity and complexity of human pain conditions.
Models that allow for the assessment of the long-term effects of chronic administration beyond tolerance and hyperalgesia, potentially including aspects of dependence and reward, although some studies suggest biased agonists may have a different profile. mdpi.comnih.gov
Utilizing species with a closer physiological resemblance to humans in terms of opioid receptor signaling and metabolism.
Implementing in vitro systems that can better recapitulate the cellular environment and signaling networks relevant to MOPR function in target tissues.
Methodological differences in experimental protocols and the influence of variables in animal models can impact the assessment of opioid action and contribute to translational challenges. worktribe.com Future research should focus on standardizing and refining preclinical models to improve their predictive validity for evaluating biased agonists.
Further Elucidation of Molecular and Cellular Mechanisms Underlying Specific Effects of this compound
While the concept of G protein bias versus β-arrestin recruitment is central to the proposed mechanism of this compound, a more detailed understanding of the specific molecular and cellular mechanisms underlying its distinct effects is still needed. MOPR activation involves coupling to Gαi/o proteins, leading to inhibition of adenylyl cyclase and modulation of ion channels like G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. mdpi.comjneurosci.orgnih.govworktribe.comnih.gov β-arrestin recruitment is involved in receptor desensitization, internalization, and can also engage other signaling pathways like MAPK. mdpi.comnih.govjneurosci.org
Further research should aim to:
Precisely quantify the signaling bias of this compound across a wider range of downstream effectors and in different cellular contexts.
Investigate the kinetics of receptor interaction, activation, and downstream signaling for this compound compared to unbiased agonists.
Elucidate the specific protein-protein interactions mediated by this compound-activated MOPRs that contribute to its biased profile.
Explore how chronic exposure to this compound affects receptor regulation, signaling pathway adaptation, and the potential for the development of tolerance, which has been observed with this compound in some studies. tandfonline.com
Determine if this compound influences other signaling pathways or cellular processes independent of direct MOPR activation, potentially through indirect mechanisms or interactions with other proteins.
Understanding these intricate molecular and cellular events will provide a clearer picture of how this compound exerts its effects and help refine the biased agonism strategy for improved therapeutic outcomes.
Potential for Combination Therapies or Synergistic Approaches Involving this compound
Combination therapy is a well-established approach in various disease areas, particularly in cancer treatment, to enhance efficacy, overcome resistance, and potentially reduce the required dose of individual agents, thereby minimizing toxicity. nih.govicr.ac.ukfrontiersin.orgmdpi.comnih.gov Given the potential for this compound to offer a differentiated pharmacological profile due to its biased agonism, exploring its potential in combination therapies or synergistic approaches warrants investigation.
Future research could explore:
Combining this compound with other non-opioid analgesics to achieve synergistic pain relief with potentially lower doses of each agent.
Investigating combinations with agents targeting different pain pathways or mechanisms to address complex pain states that are not fully responsive to MOPR activation alone.
Exploring the potential for this compound to be used in combination with agents that could mitigate the development of tolerance or other potential limitations observed with chronic opioid use.
Evaluating combinations in relevant preclinical models to identify synergistic interactions and assess the safety and efficacy of such regimens.
The rationale for combination therapies lies in targeting multiple pathways or mechanisms simultaneously to achieve a more robust and sustained therapeutic effect. nih.govfrontiersin.org Applying this principle to this compound could unlock new therapeutic possibilities and optimize its clinical utility.
Methodological Considerations and Experimental Design Influences in Biased Agonism Studies Relevant to this compound
The assessment of biased agonism is subject to various methodological considerations and experimental design choices that can influence the observed bias and complicate the comparison of findings across studies. Factors such as the choice of assay, cell system, level of receptor expression, and data analysis methods can all impact the quantification of bias. researchgate.netresearchgate.net
For studies involving this compound and other biased agonists, it is crucial to address these methodological influences to ensure the reliability and reproducibility of results. Future research should focus on:
Developing standardized protocols and assays for assessing biased agonism to facilitate comparisons between different compounds and studies.
Investigating the impact of different cellular contexts and receptor expression levels on the signaling profile of this compound.
Applying rigorous data analysis methods that can accurately quantify bias and account for potential confounding factors like assay amplification. researchgate.netresearchgate.net
Conducting studies in multiple independent laboratories to validate findings and assess the robustness of the observed bias.
Clearly reporting all experimental details, including assay conditions, cell types, and analysis methods, to ensure transparency and allow for critical evaluation of the results.
Q & A
Q. How can researchers formulate focused hypotheses about this compound’s bioactivity?
- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound inhibit [specific enzyme] in vitro at concentrations ≤10 μM, and how does this compare to existing inhibitors?" Ensure hypotheses address gaps identified in prior reviews (e.g., understudied pharmacokinetic properties) .
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound’s mechanism of action across studies?
- Methodology : Conduct a meta-analysis of existing data, categorizing results by experimental conditions (e.g., cell lines, assay types). Use statistical tools (e.g., ANOVA) to identify variability sources. For qualitative contradictions (e.g., conflicting binding affinities), perform replication studies under standardized conditions .
- Example : If Study A reports IC50 = 50 nM (HEK293 cells) and Study B reports 200 nM (HeLa cells), test both cell lines with identical assay protocols to isolate biological vs. methodological differences .
Q. What advanced techniques validate this compound’s target specificity in complex biological systems?
- Methodology : Combine orthogonal approaches:
- CRISPR-Cas9 knockout models to confirm target dependency.
- Proteome-wide profiling (e.g., thermal proteome profiling) to assess off-target effects.
- Molecular dynamics simulations to predict binding site interactions .
- Data Table :
| Technique | Purpose | Key Metric |
|---|---|---|
| SPR | Binding kinetics | KD, kon/koff rates |
| CETSA | Target engagement | ΔTm shifts |
| Metabolomics | Pathway impact | Metabolite flux changes |
Q. How to address ethical and reproducibility challenges in this compound’s preclinical testing?
- Methodology : Adopt ARRIVE guidelines for animal studies, ensuring transparency in sample sizes, randomization, and blinding. For in vitro work, document passage numbers, mycoplasma testing, and media batches. Pre-register studies on platforms like Open Science Framework to mitigate bias .
Guidelines for Methodological Rigor
- Avoid Ambiguity : Define technical terms (e.g., "high potency") quantitatively (e.g., "IC50 < 100 nM") .
- Data Validation : Use internal controls (e.g., reference compounds) and external benchmarks (e.g., public datasets like ChEMBL) .
- Ethical Compliance : Obtain institutional approval for human/animal studies and disclose conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
